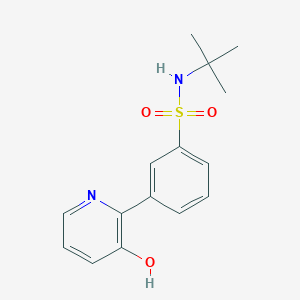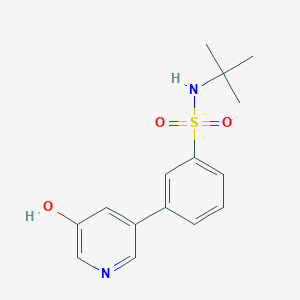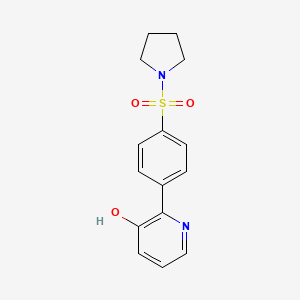
MFCD18312560
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18312560 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Méthodes De Préparation
The synthesis of MFCD18312560 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The compound is initially formed through a series of reactions involving specific starting materials. These reactions are carried out under controlled conditions to ensure the desired product is obtained.
Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This step is crucial to ensure the compound’s purity and effectiveness.
Industrial Production: For large-scale production, industrial methods are employed. These methods are designed to be efficient and cost-effective, allowing for the mass production of this compound while maintaining high quality.
Analyse Des Réactions Chimiques
MFCD18312560 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving this compound typically require reducing agents that can donate electrons to the compound, altering its oxidation state.
Substitution: Substitution reactions involve the replacement of one functional group in the compound with another. These reactions are often facilitated by specific catalysts and conditions.
Applications De Recherche Scientifique
MFCD18312560 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic processes. Its unique properties make it valuable for creating new chemical entities and studying reaction mechanisms.
Biology: In biological research, this compound is used to study cellular processes and interactions. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its unique mechanism of action allows it to target specific pathways involved in disease processes.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of MFCD18312560 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
MFCD18312560 is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include those with analogous functional groups or similar reactivity profiles. this compound stands out due to its distinct mechanism of action and broader range of applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Propriétés
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-14-4-3-9-16-15(14)12-5-7-13(8-6-12)21(19,20)17-10-1-2-11-17/h3-9,18H,1-2,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHWDHTXDCZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683250 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-13-7 |
Source


|
| Record name | 2-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]pyridine](/img/structure/B6368994.png)
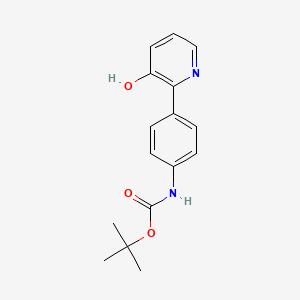
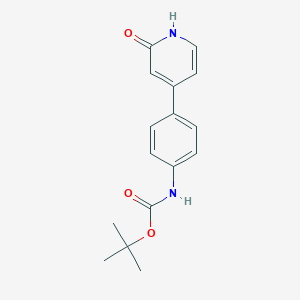
![3-HYDROXY-2-[3-(PYRROLIDINYLSULFONYL)PHENYL]PYRIDINE](/img/structure/B6369009.png)
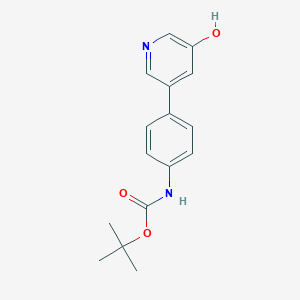
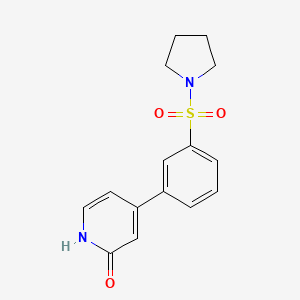
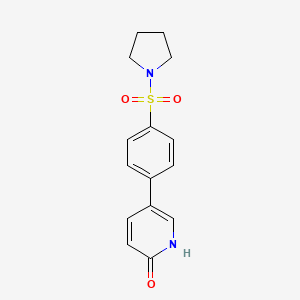
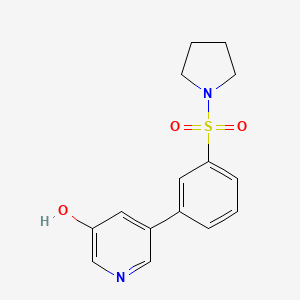
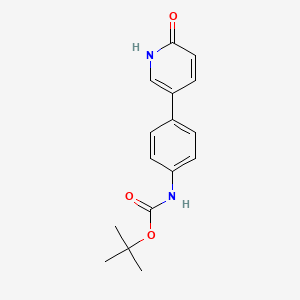
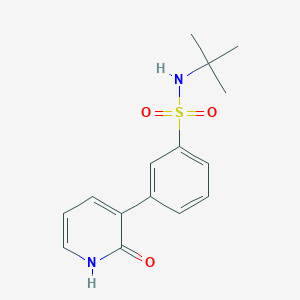
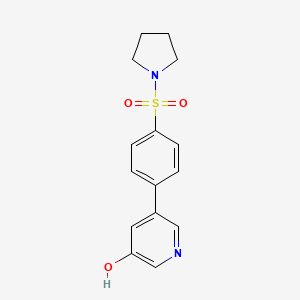
![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)
